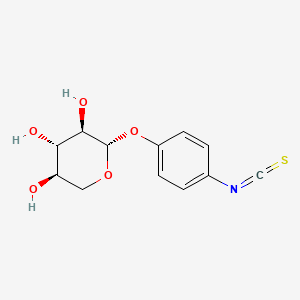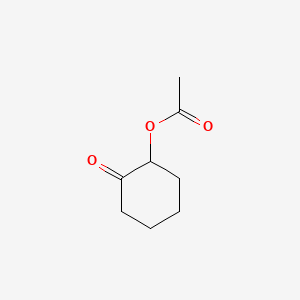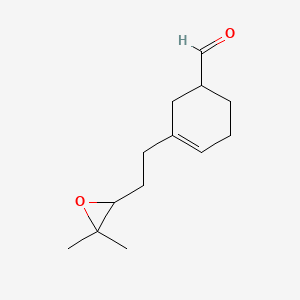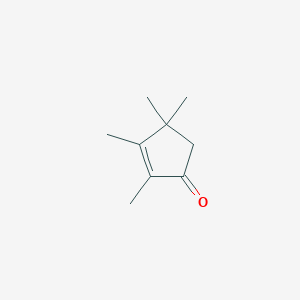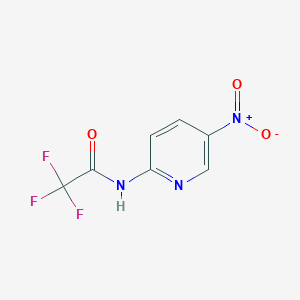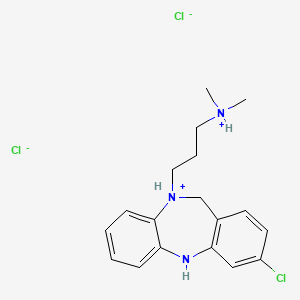
3-Chloro-10-(3-(dimethylamino)propyl)-5H-dibenzo(b,e)(1,4)diazepine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-10-(3-(dimethylamino)propyl)-5H-dibenzo(b,e)(1,4)diazepine dihydrochloride is a chemical compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a dibenzo(b,e)(1,4)diazepine core substituted with a chloro group and a dimethylamino propyl side chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-10-(3-(dimethylamino)propyl)-5H-dibenzo(b,e)(1,4)diazepine dihydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of the dibenzo(b,e)(1,4)diazepine core, followed by the introduction of the chloro substituent and the dimethylamino propyl side chain. The final step involves the formation of the dihydrochloride salt.
Preparation of the Dibenzo(b,e)(1,4)diazepine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chloro Substituent: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Dimethylamino Propyl Side Chain: This step typically involves nucleophilic substitution reactions using dimethylaminopropyl chloride.
Formation of the Dihydrochloride Salt: The final compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-10-(3-(dimethylamino)propyl)-5H-dibenzo(b,e)(1,4)diazepine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-Chloro-10-(3-(dimethylamino)propyl)-5H-dibenzo(b,e)(1,4)diazepine dihydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies involving cell signaling and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 3-Chloro-10-(3-(dimethylamino)propyl)-5H-dibenzo(b,e)(1,4)diazepine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-10-(3-(dimethylamino)propyl)-5H-dibenzo(b,e)(1,4)diazepine
- 10-(3-(Dimethylamino)propyl)-5H-dibenzo(b,e)(1,4)diazepine
- 3-Chloro-5H-dibenzo(b,e)(1,4)diazepine
Uniqueness
3-Chloro-10-(3-(dimethylamino)propyl)-5H-dibenzo(b,e)(1,4)diazepine dihydrochloride is unique due to the presence of both the chloro substituent and the dimethylamino propyl side chain, which confer specific chemical and biological properties. These structural features make it distinct from other similar compounds and contribute to its diverse applications in research and industry.
Propiedades
Número CAS |
32047-68-0 |
|---|---|
Fórmula molecular |
C18H24Cl3N3 |
Peso molecular |
388.8 g/mol |
Nombre IUPAC |
3-(9-chloro-6,11-dihydro-5H-benzo[b][1,4]benzodiazepin-5-ium-5-yl)propyl-dimethylazanium;dichloride |
InChI |
InChI=1S/C18H22ClN3.2ClH/c1-21(2)10-5-11-22-13-14-8-9-15(19)12-17(14)20-16-6-3-4-7-18(16)22;;/h3-4,6-9,12,20H,5,10-11,13H2,1-2H3;2*1H |
Clave InChI |
KZFFWZXBTUJVSG-UHFFFAOYSA-N |
SMILES canónico |
C[NH+](C)CCC[NH+]1CC2=C(C=C(C=C2)Cl)NC3=CC=CC=C31.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


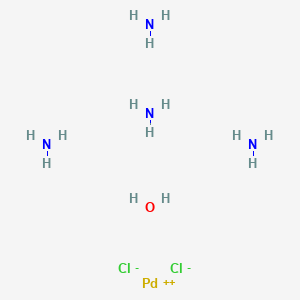

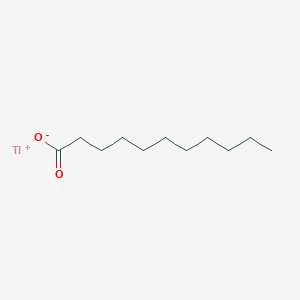
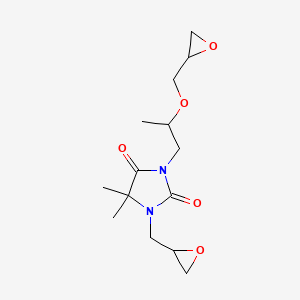
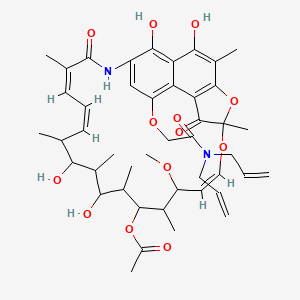
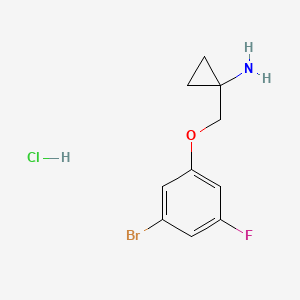
![2-[5-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]-3,4-diphenylthiophene-2-carbonyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B15341611.png)
